

SR-16435 chemical structure and synthesis

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Compound of Interest

Compound Name: SR-16435

Cat. No.: B11933324

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An In-Depth Technical Guide to the Chemical Structure and Synthesis of **SR-16435**

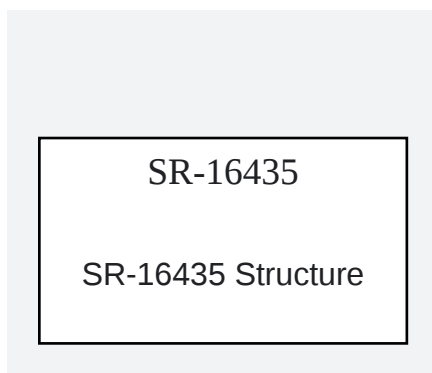
For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-16435 is a potent bifunctional opioid ligand that acts as a partial agonist at both the μ -opioid receptor (MOR) and the nociceptin/orphanin FQ (NOP) receptor.^{[1][2][3]} Its unique pharmacological profile suggests potential as a potent analgesic with a reduced tolerance liability and enhanced efficacy against neuropathic pain compared to classical MOR-selective agonists.^[1] This document provides a comprehensive overview of the chemical structure of **SR-16435**, its mechanism of action, and a detailed, proposed synthesis pathway based on established chemical methodologies.

Chemical Structure and Properties

SR-16435 is a complex molecule featuring a bicycloalkane moiety linked to a piperidinyl-indolinone core. Its formal IUPAC name is 1-(1-(bicyclo[3.3.1]nonan-9-yl)piperidin-4-yl)indolin-2-one.^{[2][4]}



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Caption: 2D Chemical Structure of **SR-16435**.

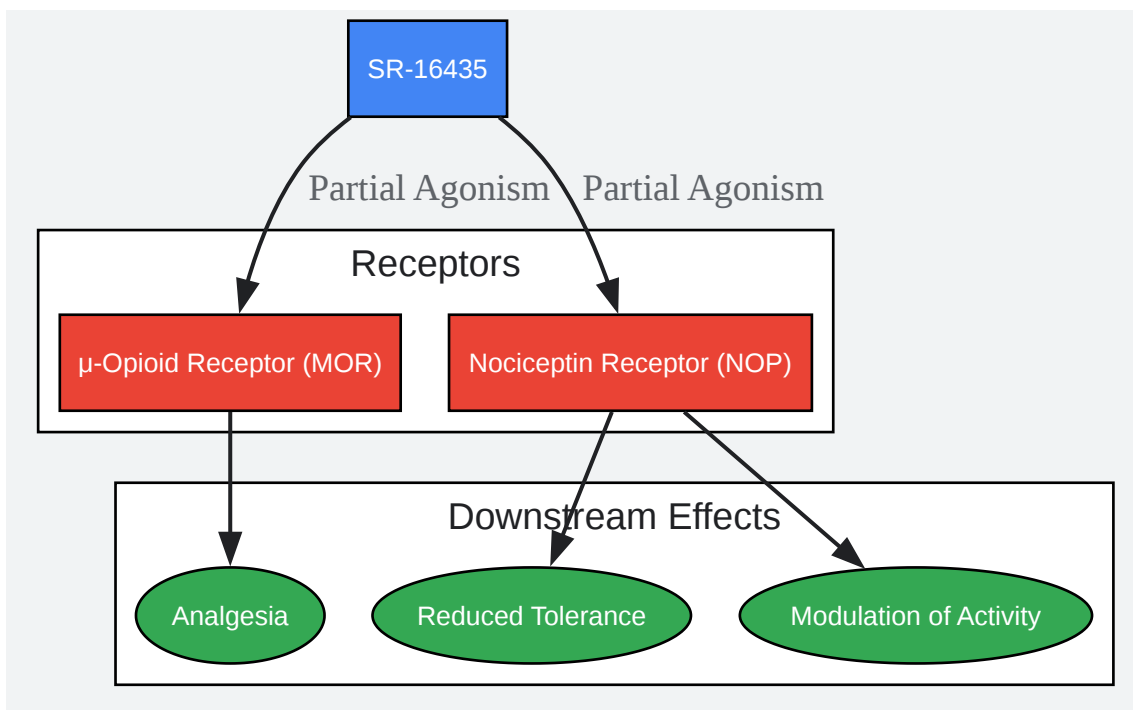
Quantitative Chemical Data

The key physicochemical properties of **SR-16435** are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	1-(1-(bicyclo[3.3.1]nonan-9-yl)piperidin-4-yl)indolin-2-one	[2][4]
CAS Number	857262-16-9	[2]
Molecular Formula	C ₂₂ H ₃₀ N ₂ O	[2]
Molar Mass	338.495 g/mol	[2]
SMILES	C1CC2CCCC(C1)C2N3CCC(CC3)N4C(=O)CC5=CC=CC=C54	[2]

Mechanism of Action and Biological Activity

SR-16435 functions as a dual partial agonist, exhibiting high binding affinity for both the NOP and MOR receptors. This dual engagement is central to its unique pharmacological effects.



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Caption: Signaling pathway of **SR-16435** as a dual agonist.

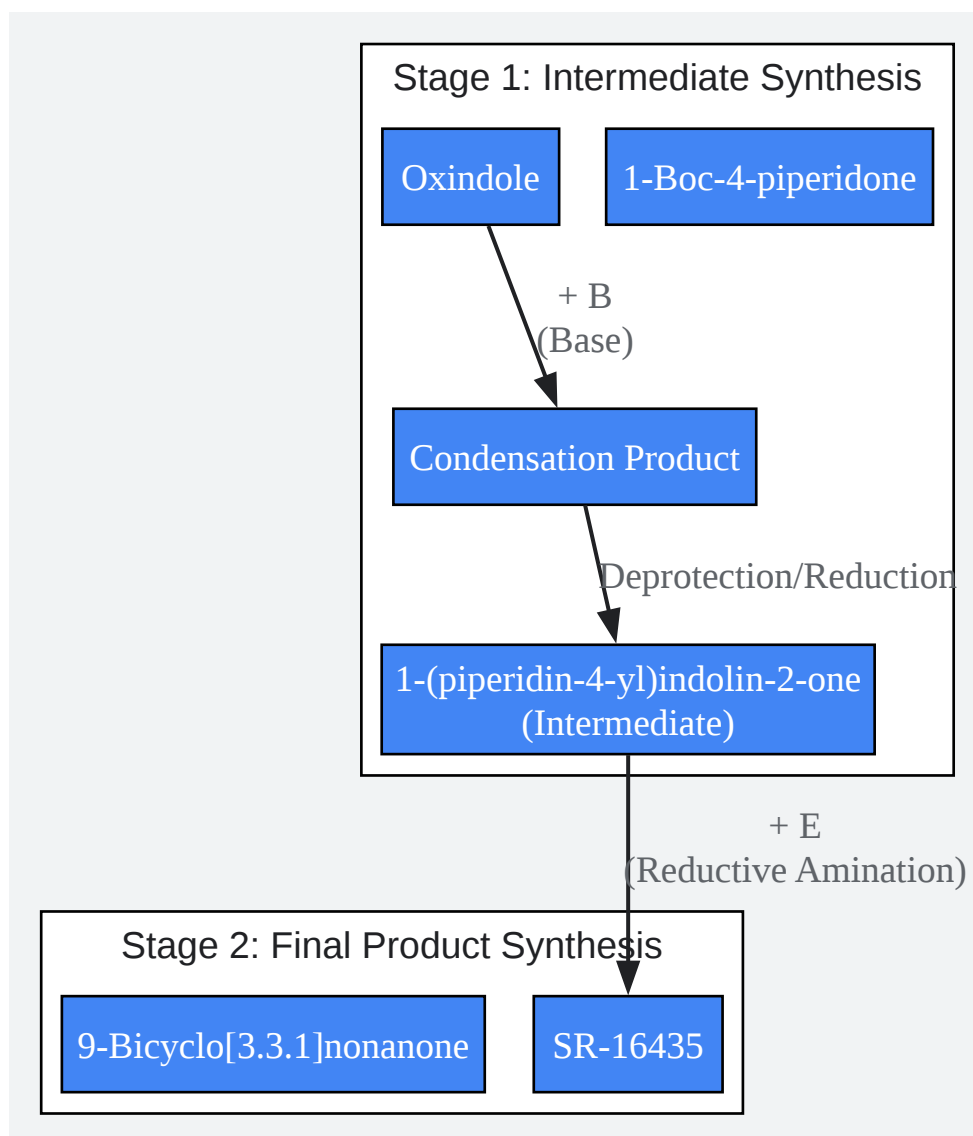
Receptor Binding Affinity

Quantitative analysis reveals the high affinity of **SR-16435** for its targets. The binding affinities (K_i) are presented below.

Receptor	K_i Value (nM)	Reference(s)
Nociceptin (NOP)	7.49	[5]
μ -Opioid (MOR)	2.70	[5]

Proposed Chemical Synthesis

While the seminal publications focus on the pharmacology of **SR-16435**, a definitive synthesis protocol can be constructed based on the work of Zaveri et al. on a series of N-(4-piperidinyl)-2-indolinones, which constitute the core of **SR-16435**. [3][6] The proposed synthesis is a two-stage process involving the creation of a key piperidinyl-indolinone intermediate, followed by N-alkylation via reductive amination.



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Caption: Proposed two-stage synthesis pathway for **SR-16435**.

Experimental Protocols

The following protocols are proposed based on standard, widely-used synthetic organic chemistry reactions and methodologies reported for analogous compounds.^{[3][6]}

Stage 1: Synthesis of 1-(piperidin-4-yl)indolin-2-one (Intermediate)

This stage involves the formation of the piperidiny-indolinone core. A common method is the coupling of oxindole with a protected piperidone derivative.

- **Reaction Setup:** To a solution of oxindole (1.0 eq) and 1-Boc-4-piperidone (1.1 eq) in anhydrous toluene, add a catalytic amount of a suitable base such as pyrrolidine (0.1 eq).
- **Condensation:** Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 12-24 hours, or until TLC/LC-MS analysis indicates the consumption of starting materials.
- **Work-up:** Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification & Reduction:** The crude enamine intermediate can be purified by column chromatography. Subsequently, the double bond is reduced using a standard reducing agent like sodium borohydride in methanol.
- **Deprotection:** The Boc-protecting group is removed by treating the intermediate with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane, to yield the desired intermediate, 1-(piperidin-4-yl)indolin-2-one.

Stage 2: Synthesis of **SR-16435** via Reductive Amination

This final stage couples the bicyclic ketone with the piperidine intermediate.

- **Reaction Setup:** In a round-bottom flask, dissolve 1-(piperidin-4-yl)indolin-2-one (1.0 eq) and 9-bicyclo[3.3.1]nonanone (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
- **Addition of Reducing Agent:** Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the stirring solution at room temperature. Acetic acid (1-2 eq) may be added to facilitate iminium ion formation.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- **Quenching and Work-up:** Once the reaction is complete, quench carefully by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product, **SR-16435**, is then purified by flash column chromatography on silica gel to yield the final compound.
- Characterization: The structure and purity of the final product should be confirmed using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

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